
Tert-butyl 4-hydroxy-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-hydroxy-2-methylbenzoate: is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and a hydroxyl group is attached to the benzene ring. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize tert-butyl 4-hydroxy-2-methylbenzoate is through the esterification of 4-hydroxy-2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl 4-hydroxy-2-methylbenzoate with tert-butyl alcohol. This reaction can be catalyzed by bases such as sodium methoxide or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-butyl 4-hydroxy-2-methylbenzoate can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming tert-butyl 4-oxo-2-methylbenzoate.
Reduction: The compound can be reduced to form tert-butyl 4-hydroxy-2-methylbenzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Tert-butyl 4-oxo-2-methylbenzoate.
Reduction: Tert-butyl 4-hydroxy-2-methylbenzyl alcohol.
Substitution: Tert-butyl 4-chloro-2-methylbenzoate or tert-butyl 4-bromo-2-methylbenzoate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-hydroxy-2-methylbenzoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its stability makes it a valuable compound for studying esterification and transesterification reactions.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for understanding the behavior of esters in biological systems.
Medicine: Research has explored its potential as an antioxidant and its role in drug delivery systems.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various chemical formulations.
Wirkmechanismus
The mechanism by which tert-butyl 4-hydroxy-2-methylbenzoate exerts its effects involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-hydroxybenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-hydroxy-2-methylbenzoate: Similar structure but has a methyl ester group instead of a tert-butyl ester group.
Tert-butyl 4-methoxy-2-methylbenzoate: Similar structure but has a methoxy group instead of a hydroxyl group.
Uniqueness: Tert-butyl 4-hydroxy-2-methylbenzoate is unique due to the presence of both the tert-butyl ester group and the hydroxyl group on the benzene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
tert-butyl 4-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7,13H,1-4H3 |
InChI-Schlüssel |
OXDRELHWFXGKNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


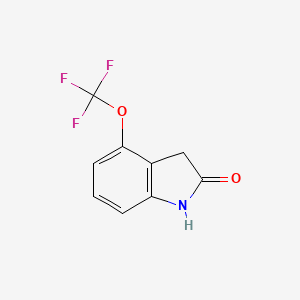

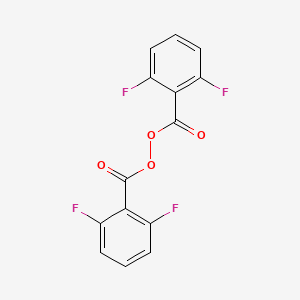
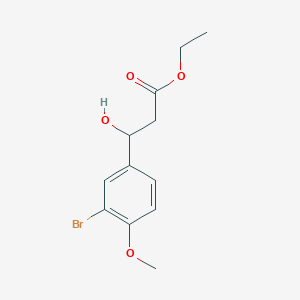
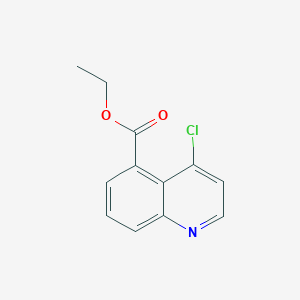
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)
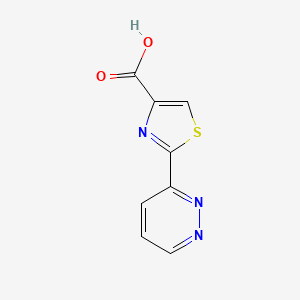
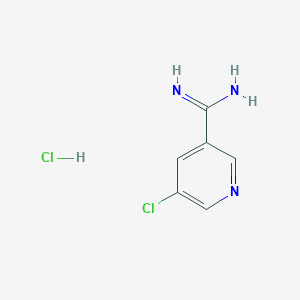
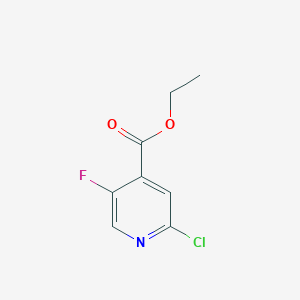
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)

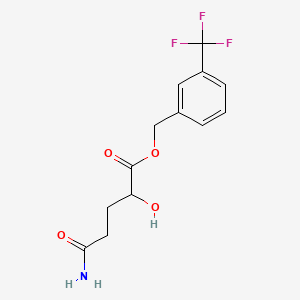
![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)
![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
